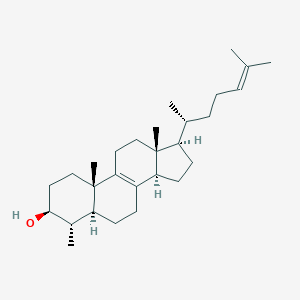

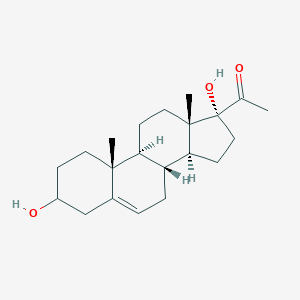

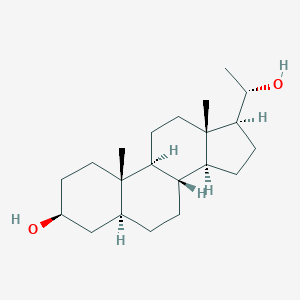

4alpha-Methylzymosterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

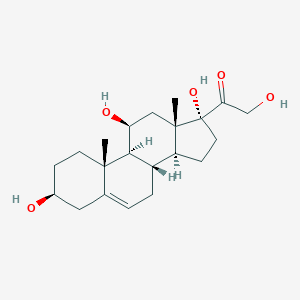

4alpha-Methylzymosterol is a sterol compound that is found in certain types of fungi and plants. It is an important intermediate in the biosynthesis of ergosterol, which is a major component of fungal cell membranes. The compound has been the subject of extensive scientific research due to its potential applications in the fields of medicine, agriculture, and biotechnology.

科学研究应用

Plant Sterol Biosynthesis

4alpha-Methylzymosterol plays a pivotal role in plant sterol biosynthesis. In this process, the conversion of cycloartenol into functional phytosterols necessitates the removal of the two methyl groups at C-4 by an enzymic complex that includes sterol 4alpha-methyl oxidase (SMO). This process is essential for maintaining the proper levels of 4,4-dimethylsterol and 4alpha-methylsterol precursors, crucial components for plant growth and development. Notably, the plant SMO amino acid sequences possess histidine-rich motifs characteristic of membrane-bound non-haem iron oxygenases involved in lipid oxidation. The specific roles of the SMO1 and SMO2 gene families in this biosynthesis pathway have been elucidated through virus-induced gene silencing approaches in Nicotiana benthamiana. These studies underline the distinct biochemical functions of these gene families in controlling sterol levels, highlighting the sophisticated nature of sterol biosynthesis in plants (Darnet & Rahier, 2004).

Enzymological Properties in Yeast

The enzymological properties of 4alpha-methylzymosterol are also significant in yeast sterol biosynthesis. An enzymatic assay specific to measuring sterol 4alpha-methyl oxidase activity in Saccharomyces cerevisiae was developed, using [14C]-4,4-dimethyl-zymosterol as a substrate. This groundbreaking research allowed for the identification of immediate oxidative metabolites of 4,4-dimethyl-zymosterol by yeast 4,4-dimethyl-sterol 4alpha-methyl oxidase (ScSMO). The study also compared the activity of ScSMO with that of maize sterol-C4-methyl oxidases, revealing significant differences in substrate specificity and inhibitor sensitivities. This implies a diversity in the structure of active sites between yeast and plant sterol-4alpha-methyl oxidases, reflecting the distinct sterol biosynthetic pathways in these organisms (Darnet & Rahier, 2003).

属性

CAS 编号 |

7448-03-5 |

|---|---|

产品名称 |

4alpha-Methylzymosterol |

分子式 |

C28H46O |

分子量 |

398.7 g/mol |

IUPAC 名称 |

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1 |

InChI 键 |

FOUJWBXBKVVHCJ-XZNMMJSVSA-N |

手性 SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C |

SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |

规范 SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |

物理描述 |

Solid |

同义词 |

4α-Methyl-Δ8,24-cholestenol; 4α-Methyl-5α-cholesta-8(9),24-dien-3β-ol; (3β,4α,5α)-4-Methyl-cholesta-8,24-dien-3-ol; 4α-Methyl-Δ8,24-cholestenol; |

产品来源 |

United States |

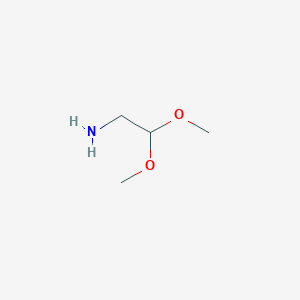

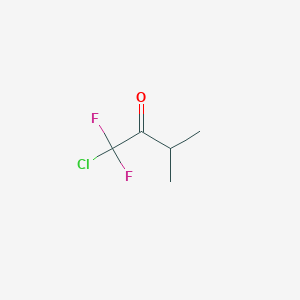

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)